molecular formula C9H3ClF8O B14047947 1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene

1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene

Cat. No.: B14047947
M. Wt: 314.56 g/mol
InChI Key: XTGCAUOEOULSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene is a fluorinated aromatic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and lipophilicity to the molecule, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of a precursor compound followed by fluorination . The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity 1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents like potassium permanganate and sodium borohydride . Reaction conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, influencing their activity . The compound’s lipophilicity also allows it to interact with lipid membranes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene is unique due to its combination of trifluoromethyl, chlorine, and difluoromethoxy groups. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C9H3ClF8O

Molecular Weight

314.56 g/mol

IUPAC Name

2-chloro-1-(difluoromethoxy)-3,4-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H3ClF8O/c10-6-4(19-7(11)12)2-1-3(8(13,14)15)5(6)9(16,17)18/h1-2,7H

InChI Key

XTGCAUOEOULSDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.